2-(Cyclohex-1-en-1-yl)benzaldehyde
Overview
Description
2-(Cyclohex-1-en-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyclohex-1-en-1-yl)benzaldehyde can be synthesized through the self-condensation of cyclohexanone. This reaction typically involves the use of catalysts such as TiO2/Al2O3 or perfluorosulfonic acid resin (HRF5015) under mild conditions. The reaction conditions include a temperature range of 393.15 K and an agitation rate of 300 r/min for about 120 minutes .
Industrial Production Methods
The industrial production of this compound often involves the aldol self-condensation of cyclohexanone. This method is favored due to its low pollution, low cost, and high yield. The reaction produces two resonance isomers, 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, which are intermediates for the synthesis of o-phenylphenol .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 2-(1-Cyclohexenyl)benzoic acid.
Reduction: 2-(1-Cyclohexenyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound is used in the production of o-phenylphenol, which is widely used in textile auxiliaries, biocides, heat stabilizers, and surfactants
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The cyclohexene ring can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclohexenyl)cyclohexanone
- 2-Cyclohexylidenecyclohexanone
- Benzaldehyde
Uniqueness
2-(Cyclohex-1-en-1-yl)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a cyclohexene ring. This structure imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C13H14O |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-6,8-10H,1-3,7H2 |
InChI Key |
AABWHBQLRLQHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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